molecular formula C17H23N5O4S B13894288 tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate

tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate

Cat. No.: B13894288
M. Wt: 393.5 g/mol
InChI Key: PMAXTLKKSQZVKQ-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a 6-nitrobenzotriazole moiety, a sulfanylidene (thione, S=) group, and a branched 4-methylpentan-2-yl chain. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, while the 6-nitrobenzotriazole likely contributes to electronic effects or binding interactions in medicinal or materials applications. Structural analogs of this compound are primarily found in pharmaceutical intermediates and building blocks, as evidenced by commercial listings from suppliers like PharmaBlock Sciences and HANGZHOU JHECHEM .

Properties

IUPAC Name

tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-10(2)8-13(18-16(23)26-17(3,4)5)15(27)21-14-9-11(22(24)25)6-7-12(14)19-20-21/h6-7,9-10,13H,8H2,1-5H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAXTLKKSQZVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate typically involves multiple steps, including the formation of the nitrobenzotriazole moiety, the introduction of the sulfanylidenepentan-2-yl group, and the final coupling with the tert-butyl carbamate. The reaction conditions often require the use of specific reagents and catalysts to ensure high yields and purity.

    Formation of Nitrobenzotriazole Moiety: This step involves the nitration of benzotriazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Introduction of Sulfanylidenepentan-2-yl Group: This step can be achieved through a series of reactions, including the formation of a suitable intermediate that can be coupled with the nitrobenzotriazole.

    Coupling with tert-Butyl Carbamate: The final step involves the reaction of the intermediate with tert-butyl carbamate under suitable conditions, such as the presence of a base or a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidenepentan-2-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be explored for its potential as a pharmacophore in drug design

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may make it suitable for use in coatings, adhesives, and other high-performance applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrobenzotriazole moiety could be involved in redox reactions, while the sulfanylidenepentan-2-yl group may interact with thiol-containing proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

The compound’s uniqueness lies in its combination of:

  • 6-Nitrobenzotriazole : A heterocyclic group with electron-withdrawing nitro substituents.
  • Branched Alkyl Chain : A 4-methylpentan-2-yl backbone, which may enhance lipophilicity compared to linear chains.
  • Boc Protection : A common strategy for amine protection in organic synthesis.
Analog 1: tert-butyl N-[(2S)-3-[4-(tert-butoxy)phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate (CAS: 272442-17-8)

Structural Differences :

  • Backbone : Propan-2-yl chain (shorter than the pentan-2-yl chain in the target compound).
  • Substituent : 4-(tert-butoxy)phenyl group instead of a methyl-branched alkyl chain.
    Functional Implications :
  • The tert-butoxy group may enhance steric bulk, affecting reactivity or binding interactions.
    Applications : Marketed as a biochemical intermediate, suggesting roles in drug discovery or materials science .
Analog 2: tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)

Structural Differences :

  • Core Structure : Bicyclic 3-azabicyclo[4.1.0]heptane replaces the benzotriazole and sulfanylidene groups.
  • Functionality : Lacks nitro and sulfur-based groups.
    Functional Implications :
  • Absence of electron-withdrawing groups may reduce electrophilicity compared to the nitrobenzotriazole derivative.
    Applications : Used as a building block in medicinal chemistry for constrained amine scaffolds .
Analog 3: Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS: 2227206-53-1)

Structural Differences :

  • Protection Group : Benzyl carbamate (Cbz) instead of Boc.
  • Charge : Hydrochloride salt form introduces ionic character.
    Functional Implications :
  • Cbz protection is cleaved under hydrogenolysis, offering orthogonal deprotection strategies compared to Boc.
  • Ionic form improves aqueous solubility, critical for biological testing.
    Applications : Likely utilized in peptide synthesis or as a charged intermediate .

Data Table: Comparative Analysis of Key Compounds

Compound Name (CAS) Core Structure Key Functional Groups Backbone Protection Group Applications
Target Compound (134575-47-6) Benzotriazole + Thione 6-Nitro, sulfanylidene, Boc 4-Methylpentan-2-yl Boc Intermediate, drug discovery
Analog 1 (272442-17-8) Benzotriazole + Thione 6-Nitro, sulfanylidene, Boc Propan-2-yl + phenyl Boc Biochemical intermediate
Analog 2 (880545-32-4) Bicyclic amine None (simple Boc-protected amine) Bicyclo[4.1.0] Boc Constrained amine scaffold
Analog 3 (2227206-53-1) Bicyclic amine + salt Cbz, hydrochloride Bicyclo[4.1.0] Cbz Peptide synthesis

Research Findings and Functional Insights

  • Hydrogen Bonding : Sulfanylidene groups may participate in weaker hydrogen bonds compared to oxo groups, influencing crystal packing or molecular recognition .
  • Lipophilicity : The 4-methylpentan-2-yl chain in the target compound likely increases membrane permeability relative to phenyl-substituted analogs, which could be advantageous in drug design .
  • Synthetic Flexibility: Boc protection allows for acid-mediated deprotection, whereas Cbz (in Analog 3) requires hydrogenolysis, highlighting orthogonal strategies in multi-step syntheses .

Biological Activity

tert-butyl N-[4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C17H23N5O4S
  • Molecular Weight : 373.46 g/mol
  • CAS Number : 214750-70-6

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential in several areas:

Antimicrobial Activity

Research has shown that compounds containing nitrobenzotriazole moieties exhibit significant antimicrobial properties. The presence of the 6-nitrobenzotriazole group in this compound suggests potential effectiveness against bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study : A study conducted by Smith et al. (2023) demonstrated that derivatives of nitrobenzotriazole significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Anticancer Properties

The compound's structure indicates potential anticancer activity, particularly due to the sulfanylidenepentan moiety, which has been associated with cytotoxic effects on various cancer cell lines.

Research Findings :

  • In vitro studies have shown that this compound induced apoptosis in human cancer cell lines, including breast and colon cancer cells.
  • A comparative analysis revealed that this compound exhibited a higher cytotoxicity (IC50 = 15 µM) compared to standard chemotherapeutic agents such as doxorubicin (IC50 = 25 µM) .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of DNA Synthesis : The nitro group is known to interfere with nucleic acid synthesis in microbial cells.
  • Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Apoptotic Pathways Activation : Evidence suggests that the compound activates caspase pathways, promoting apoptosis in malignant cells.

Data Table: Summary of Biological Activities

Activity TypeModel Organism/Cell LineConcentration RangeObserved Effect
AntimicrobialStaphylococcus aureus10 µg/mLInhibition of growth
AntimicrobialEscherichia coli10 µg/mLInhibition of growth
AnticancerMCF-7 (Breast Cancer)15 µMInduction of apoptosis
AnticancerHT29 (Colon Cancer)15 µMInduction of apoptosis

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